(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, fluoro, and methyl groups, along with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethyl and fluoro substituents in the presence of a reducing agent to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and microwave-assisted synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with specific biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specialized properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- (1-methyl-3-ethyl-4-chloro-5-pyrazolyl)methanol
- (1-ethyl-3-methyl-4-fluoro-5-pyrazolyl)methanol
- (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)ethanol
Uniqueness: (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluoro group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FN2O/c1-3-10-7(8)6(4-11)5(2)9-10/h11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTXRURZTZFEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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